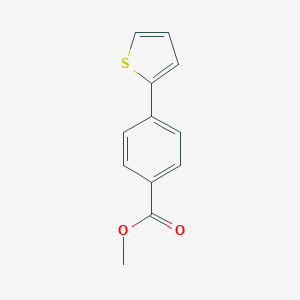

Methyl 4-(thiophen-2-yl)benzoate

Description

Significance of Aromatic Esters and Thiophene (B33073) Scaffolds in Modern Organic Chemistry

Aromatic esters are a class of organic compounds characterized by an ester group attached to an aromatic ring. nih.gov This structural motif is prevalent in a wide array of natural and synthetic molecules, contributing to their chemical properties and biological activities. researchgate.net Aromatic esters are fundamental building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, polymers, and agrochemicals. nih.gov Their pleasant aromas also lead to their extensive use in the fragrance and flavor industries. scirp.orgnih.gov The reactivity of the ester group, influenced by the electronic nature of the aromatic ring, allows for a variety of chemical transformations, including hydrolysis, reduction, and coupling reactions, making them versatile tools for chemists. nih.gov

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is another cornerstone of modern organic chemistry and medicinal chemistry. researchgate.netsciensage.info Considered a bioisostere of benzene (B151609), thiophene and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sciensage.infoijpsjournal.comresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which is crucial for the binding of molecules to biological targets like enzymes and receptors. This has led to the incorporation of the thiophene moiety into numerous clinically used drugs. researchgate.net Furthermore, thiophene-containing compounds are actively researched for their applications in materials science, particularly in the development of organic semiconductors and liquid crystals. nih.govnih.gov

Current Research Landscape and Emerging Trends Pertaining to Methyl 4-(thiophen-2-yl)benzoate

The current research landscape for this compound and its analogs is vibrant and multifaceted, primarily focusing on its utility as a versatile building block in the synthesis of more complex molecules with valuable properties. A significant trend is the exploration of its derivatives as potential therapeutic agents. For instance, the combination of the thiophene and benzoate (B1203000) functionalities has been shown to result in enhanced biological activity compared to the individual components.

One of the prominent areas of investigation is in the development of novel anticancer agents. Researchers have synthesized and evaluated a range of thiophene-based compounds, with some demonstrating significant cytotoxic activity against various cancer cell lines. nih.govmspsss.org.ua The structural framework of this compound serves as a key starting point for the design of these potential chemotherapeutics.

Another emerging trend is the application of thiophene-containing esters in materials science. Specifically, the unique electronic and structural properties of these compounds make them promising candidates for the development of liquid crystals. nih.govfrontiersin.org Research in this area explores how modifications to the molecular structure, such as the introduction of different substituent groups, can influence the liquid crystalline properties of the resulting materials.

The synthesis of this compound itself is an area of active research, with an emphasis on developing efficient and environmentally friendly methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed for this purpose, offering a powerful tool for the construction of the biaryl linkage between the thiophene and benzene rings.

Research Objectives and Scope of Investigation for this compound

The overarching research objective for this compound is to fully elucidate its chemical properties and to harness its potential in various scientific and technological fields. The scope of investigation is broad and can be categorized into several key areas:

Medicinal Chemistry: A significant focus of research is the design and synthesis of new drug candidates based on the this compound scaffold. The primary goals are to identify compounds with potent and selective biological activity against various diseases, including cancer, microbial infections, and inflammatory conditions. Structure-activity relationship (SAR) studies are crucial in this context to understand how different structural modifications impact the therapeutic efficacy of the molecules. nih.gov

Materials Science: The investigation of this compound and its analogs for applications in materials science is a rapidly growing area. The key objective is to develop new materials with tailored optical and electronic properties. This includes the design of novel liquid crystals for display technologies and organic semiconductors for use in electronic devices.

Computational Studies: In silico methods, such as molecular docking and computational modeling, are increasingly being used to predict the biological activity and physical properties of this compound derivatives. nih.gov The objective of these computational studies is to guide the rational design of new compounds with desired characteristics, thereby accelerating the discovery process and reducing the need for extensive experimental work.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂S |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 17595-86-7 |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

Table 2: Synthesis of this compound via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| Methyl 4-iodobenzoate | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | >90 |

| Methyl 4-bromobenzoate (B14158574) | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 85-95 |

Representative conditions and yields from various literature sources.

Table 3: Biological Activity of Selected Thiophene Derivatives

| Compound | Target | Activity |

| Benzo[b]thiophene analog | Anticancer | Potent cytotoxicity against various cancer cell lines. nih.gov |

| Thiophene-based pyrazoline | Antimicrobial | Promising antibacterial and antifungal activity. nih.gov |

| Benzo[b]thiophene derivative | Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis. sciensage.info |

This table presents a summary of activities for structurally related compounds to illustrate the potential of the thiophene scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-thiophen-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKUJLJBJZNZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395190 | |

| Record name | Methyl 4-(thiophen-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17595-86-7 | |

| Record name | Methyl 4-(thiophen-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for Methyl 4 Thiophen 2 Yl Benzoate

Classical Coupling Reactions for the Construction of the Aryl-Thiophene Linkage

The formation of the crucial bond between the aryl and thiophene (B33073) moieties is a cornerstone of synthesizing Methyl 4-(thiophen-2-yl)benzoate. Two classical, yet powerful, reaction types have been extensively utilized for this purpose: the Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for forging carbon-carbon bonds. In the context of this compound synthesis, this palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with a thiophene-boronic acid derivative, or vice versa. mdpi.com The versatility of this reaction allows for a broad range of substrates to be employed, offering a flexible route to the desired product. mdpi.com

Key to the success of the Suzuki-Miyaura coupling is the catalytic cycle, which is initiated by the oxidative addition of a palladium(0) species to the aryl halide. Subsequent transmetalation with the thiophene-boronic acid derivative and reductive elimination yields the final coupled product and regenerates the palladium(0) catalyst. mdpi.com The choice of palladium catalyst, ligands, base, and solvent system is critical for optimizing reaction efficiency and yield. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 4-Methoxycarbonylphenylboronic acid | 2-Bromothiophene | Pd(PPh3)4 | Na2CO3 | Toluene/Water | High |

| Methyl 4-bromobenzoate (B14158574) | Thiophene-2-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | Good |

| Methyl 4-iodobenzoate | 2-Thienylboronic acid | Pd2(dba)3/SPhos | K3PO4 | Toluene | Excellent |

This table presents typical combinations of reactants and conditions for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound. The yields are qualitative and can vary based on specific reaction parameters.

Friedel-Crafts Acylation Strategies with Thiophene Derivatives

Another classical approach to constructing the aryl-thiophene linkage is through Friedel-Crafts acylation. google.com This electrophilic aromatic substitution reaction involves the acylation of a thiophene ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). google.comchemguide.co.uk The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich thiophene ring.

While effective, Friedel-Crafts acylation can sometimes be limited by the regioselectivity of the substitution on the thiophene ring and the potential for side reactions. chemguide.co.uk The reaction conditions, including the choice of catalyst and solvent, must be carefully controlled to achieve the desired product. google.com For instance, the acylation of thiophene with 4-carbomethoxybenzoyl chloride would directly yield the target molecule.

| Thiophene Derivative | Acylating Agent | Lewis Acid | Solvent | Product |

| Thiophene | 4-Carbomethoxybenzoyl chloride | AlCl3 | Dichloromethane | This compound |

| 2-Substituted Thiophene | Benzoyl Chloride | FeCl3 | Nitrobenzene | Mixture of isomers |

This table illustrates the general components of a Friedel-Crafts acylation for synthesizing derivatives of this compound. The specific product and yield depend on the starting materials and reaction conditions.

Advanced and Sustainable Synthetic Approaches

In recent years, the focus of chemical synthesis has shifted towards more sustainable and efficient methodologies. This has led to the development of advanced techniques for the production of this compound that offer advantages in terms of reaction time, energy consumption, and environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgnih.gov By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes. asianpubs.orgchemicaljournals.com In the synthesis of this compound, microwave heating can be applied to both Suzuki-Miyaura cross-coupling and esterification reactions, often leading to higher yields and cleaner reaction profiles. nih.govorganic-chemistry.org The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. nih.govchemicaljournals.com

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Suzuki-Miyaura Coupling | 4-24 hours | 5-30 minutes | Often significant |

| Esterification | 6-12 hours | 2-10 minutes | Generally improved |

This table provides a comparative overview of reaction times for conventional versus microwave-assisted synthesis for key reactions in the production of this compound.

Biocatalytic Esterification Methods

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For the synthesis of this compound, lipases can be employed for the esterification of 4-(thiophen-2-yl)benzoic acid with methanol. This enzymatic approach operates under mild reaction conditions, typically at or near room temperature and neutral pH, which minimizes the formation of byproducts and simplifies purification. The high specificity of enzymes can also be advantageous in avoiding unwanted side reactions.

Continuous Flow Reactor Implementation for Scalable Production

For large-scale industrial production, continuous flow chemistry presents significant advantages over traditional batch processing. nih.gov In a continuous flow system, reactants are continuously pumped through a reactor where the reaction takes place. researchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability. The synthesis of this compound can be adapted to a continuous flow process, particularly for the Suzuki-Miyaura coupling or Friedel-Crafts acylation steps. This approach not only enhances efficiency but also improves safety by minimizing the accumulation of potentially hazardous intermediates.

Photochemical Synthesis Routes from Precursor Compounds

While common synthetic routes for this compound, such as the Suzuki-Miyaura cross-coupling, are well-documented, specific photochemical synthesis pathways for this exact compound are less prevalent in the available scientific literature. However, photochemical methods have been successfully employed for structurally similar compounds. For instance, a related compound, Methyl 4-(benzo[b]thiophen-2-yl)benzoate, has been synthesized through the UV irradiation of a benzothiophene (B83047) sulfonamide precursor. This particular reaction yielded a faintly red solid, though with a comparatively lower yield of 18%. This suggests that a potential, albeit perhaps low-yielding, photochemical route for this compound could theoretically be explored from appropriate thiophene-based precursors.

Optimization of Reaction Conditions and Parameters

The synthesis of this compound is most prominently achieved via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method involves coupling 2-thienylboronic acid with methyl 4-bromobenzoate. The optimization of various reaction parameters is critical to maximize yield and purity.

Investigation of Solvent Systems and Dielectric Constant Effects

The choice of solvent is a crucial parameter in the synthesis of biaryl compounds. A variety of solvents have been explored for Suzuki-Miyaura coupling reactions, ranging from polar aprotic solvents to "green" and aqueous systems. For the synthesis of this compound and related compounds, solvents such as anhydrous N,N-Dimethylformamide (DMF) are often used. researchgate.net Aqueous solvent mixtures, for example a 1:1 mixture of DMF and water, have also been shown to be effective, promoting high yields under ligand-free conditions. researchgate.net

Recent research has focused on environmentally benign solvents. nih.govresearchgate.net Micellar synthetic chemistry, which uses surfactants in water to create nanoreactors, has been successfully applied to the Suzuki cross-coupling of thiophene derivatives. mdpi.com For instance, the use of Kolliphor EL in water allows the reaction to proceed at room temperature and open to the air. mdpi.com However, some studies suggest that the Suzuki-Miyaura reaction can be relatively insensitive to the choice of solvent, providing limited information about the solvent's general usefulness for other organic reactions. nih.gov

Table 1: Solvent Systems in Suzuki-Miyaura Coupling for Thiophene Derivatives

| Solvent System | Typical Conditions | Notes | Citations |

|---|---|---|---|

| Anhydrous DMF | 60–80°C | Commonly used for coupling reactions. | |

| DMF/H₂O (1:1) | 30-100°C | Allows for ligand-free conditions and short reaction times. | researchgate.net |

| Kolliphor EL/H₂O | Room Temperature | A "green" chemistry approach using a surfactant to enable reaction in water under air. | mdpi.com |

Catalyst Systems and Loading Optimization

Palladium complexes are the predominant catalysts for the Suzuki-Miyaura synthesis of this compound. The efficiency of the reaction is highly dependent on the choice of the palladium source and the associated ligands. Electron-rich and sterically demanding phosphine (B1218219) ligands are known to promote the catalytic cycle. researchgate.netsemanticscholar.org

Commonly used catalyst systems include:

Palladium(II) Hydroxide (Pd(OH)₂): Used for Suzuki reactions at temperatures around 65 °C. nih.gov

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classical catalyst that achieves high regioselectivity.

Pd(dtbpf)Cl₂: A highly effective catalyst for Suzuki coupling of thiophenes, enabling reactions at room temperature with short completion times. mdpi.com

Catalyst loading is a key parameter to optimize, balancing reaction efficiency with cost. For Suzuki-Miyaura reactions, catalyst loading is typically in the range of 1–5 mol%. However, highly efficient systems have been developed that allow for significantly lower catalyst levels, with some reactions proceeding with as little as 0.02 mol% of a palladium catalyst. rsc.org In some undergraduate laboratory settings, nickel-based catalysts are used as a more economical alternative to palladium for coupling heterocyclic substrates. nih.gov

Table 2: Catalyst Systems and Loading

| Catalyst | Typical Loading (mol%) | Key Features | Citations |

|---|---|---|---|

| Pd(PPh₃)₄ | 1 - 5 | High regioselectivity. | |

| Pd(OH)₂ | Not specified | Effective at moderate temperatures (e.g., 65 °C). | nih.gov |

| Pd(dtbpf)Cl₂ | 2 | Highly effective, allows for room temperature reactions. | mdpi.com |

Temperature and Reaction Time Regimen Studies

Temperature and reaction time are interdependent parameters that must be carefully controlled. For the Suzuki-Miyaura coupling to produce thiophene-containing biaryls, temperatures typically range from 60°C to 80°C, with reaction times of 12 to 24 hours.

Studies have shown that the reaction rate increases with temperature. researchgate.net While some reactions can be performed at room temperature, this often leads to significantly longer reaction times. researchgate.net Conversely, elevated temperatures can sometimes lead to undesired side reactions or catalyst degradation. For example, some palladium-catalyzed couplings are conducted at a moderate 65°C to achieve good yields. nih.gov In highly optimized systems, such as those using micellar catalysis, high yields can be achieved at room temperature in as little as 15 minutes. mdpi.com

Table 3: Temperature and Time Regimens for Thiophene Synthesis

| Temperature Range | Reaction Time | Catalyst/System | Notes | Citations |

|---|---|---|---|---|

| 60–80°C | 12–24 hours | Standard Pd-catalyzed coupling | A common set of parameters for achieving 70-85% yield. | |

| 30–100°C | 10–60 minutes | Pd/NiFe₂O₄ in DMF/H₂O | Yield increases with temperature. | researchgate.net |

| 65°C | Not specified | Pd(OH)₂ | Optimized temperature for specific biaryl synthesis. | nih.gov |

Purification Methodologies and Efficiency Assessments (e.g., Column Chromatography)

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts. The most common and effective method for this is column chromatography. clockss.orgmdpi.com

The standard procedure involves using silica (B1680970) gel as the stationary phase. uva.nlmagritek.com A gradient of non-polar and moderately polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, is typically used as the mobile phase to elute the components. The fractions are collected and monitored, often by thin-layer chromatography (TLC), to isolate the pure product. magritek.com After isolation, the solvent is removed under reduced pressure to yield the purified compound. uva.nlchemicalbook.com

Efficiency is primarily assessed by calculating the reaction yield, which for optimized Suzuki couplings can be in the range of 70–85%. The purity and identity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govclockss.org

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound via the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. semanticscholar.orgresearchgate.netresearchgate.net The generally accepted mechanism consists of three primary steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide, in this case, methyl 4-bromobenzoate, reacts with the Pd(0) complex. The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) species. semanticscholar.org

Transmetalation: In this step, the thiophene group is transferred from the organoboron reagent (2-thienylboronic acid) to the Pd(II) complex. This requires the presence of a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. nih.gov This borate then exchanges its organic group with the halide on the palladium center, forming a new Pd(II) complex that now contains both the thiophene and the methyl benzoate (B1203000) moieties. researchgate.netnih.gov

Reductive Elimination: This is the final, product-forming step. The two organic groups (thiophene and methyl benzoate) on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of this compound. This step simultaneously regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. semanticscholar.org

Kinetic and stereochemical studies have provided deeper insights into this process, confirming details such as the role of the base in forming the active borate complex and the retention of configuration during the alkyl group transfer. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Thiophen 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environmental Analysis

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule by probing the magnetic environments of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of Methyl 4-(thiophen-2-yl)benzoate provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct signals for the methyl ester protons, the protons on the benzene (B151609) ring, and the protons on the thiophene (B33073) ring.

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, typically in the upfield region around 3.9 ppm, due to their relative isolation from other protons. The aromatic protons on the para-substituted benzene ring typically present as two distinct doublets. The protons ortho to the ester group (H-2' and H-6') are deshielded by the carbonyl's electron-withdrawing effect and are expected to resonate at approximately 8.0-8.1 ppm. The protons meta to the ester group (H-3' and H-5'), which are ortho to the thiophene ring, would appear slightly upfield around 7.6-7.7 ppm.

The protons on the 2-substituted thiophene ring exhibit a characteristic three-proton system. The proton at the 5-position (H-5) is expected to be a doublet of doublets around 7.4-7.5 ppm, coupling to both H-3 and H-4. The proton at the 3-position (H-3) would also be a doublet of doublets, appearing around 7.3-7.4 ppm. The proton at the 4-position (H-4) typically appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around 7.1-7.2 ppm. The coupling constants (J-values) are critical for confirming these assignments, with typical values of J₃₄ ≈ 3.5-4.0 Hz, J₄₅ ≈ 5.0-5.5 Hz, and J₃₅ ≈ 1.0-1.5 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| H-2', H-6' (Benzene) | ~8.05 | Doublet (d) | ~8.5 |

| H-3', H-5' (Benzene) | ~7.65 | Doublet (d) | ~8.5 |

| H-5 (Thiophene) | ~7.45 | Doublet of Doublets (dd) | J₄₅ ≈ 5.1, J₃₅ ≈ 1.2 |

| H-3 (Thiophene) | ~7.35 | Doublet of Doublets (dd) | J₃₄ ≈ 3.6, J₃₅ ≈ 1.2 |

| H-4 (Thiophene) | ~7.15 | Doublet of Doublets (dd) | J₄₅ ≈ 5.1, J₃₄ ≈ 3.6 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, typically appearing around 166-167 ppm. chemsrc.com The methyl carbon (-OCH₃) is found in the upfield region, generally around 52 ppm. chemsrc.com

The aromatic carbons show distinct signals based on their substitution and position. The carbon attached to the ester group (C-1') is expected around 130 ppm, while the carbon attached to the thiophene ring (C-4') would be significantly deshielded to about 143-144 ppm due to the influence of the sulfur-containing ring. The protonated carbons of the benzene ring (C-2'/6' and C-3'/5') would appear in the 125-130 ppm range.

For the thiophene ring, the carbon atom directly attached to the benzene ring (C-2) is the most deshielded of the thiophene carbons, appearing around 140 ppm. The other carbons of the thiophene ring (C-3, C-4, and C-5) are expected to resonate in the region of 124-129 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166.5 |

| -OCH₃ (Methyl) | ~52.3 |

| C-4' (Benzene, attached to Thiophene) | ~143.5 |

| C-2 (Thiophene, attached to Benzene) | ~140.0 |

| C-1' (Benzene, attached to Ester) | ~130.0 |

| C-2', C-6' (Benzene) | ~129.8 |

| C-5 (Thiophene) | ~128.5 |

| C-4 (Thiophene) | ~127.5 |

| C-3 (Thiophene) | ~125.0 |

| C-3', C-5' (Benzene) | ~124.5 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the elemental composition of this compound. The molecular formula of the compound is C₁₂H₁₀O₂S.

The theoretical monoisotopic mass can be calculated with high precision. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S), the expected mass of the molecular ion [M]⁺ is 218.04015 Da. HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's chemical formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀O₂S |

| Theoretical Exact Mass [M] | 218.04015 Da |

| Theoretical [M+H]⁺ | 219.04792 Da |

| Theoretical [M+Na]⁺ | 241.02992 Da |

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry

While a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation. A key example is the compound 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, which also features a direct linkage between a thiophene ring and a benzene ring system. researchgate.net

In the crystal structure of this related compound, the molecule crystallizes in the monoclinic space group P2₁. researchgate.net A crucial geometric parameter is the dihedral angle between the planes of the thiophene and benzene rings, which was found to be 13.86 (13)°. researchgate.net This indicates that the two aromatic rings are not coplanar in the solid state, adopting a slightly twisted conformation to minimize steric hindrance.

For this compound, a similar twisted conformation is anticipated. The molecule would likely crystallize in a common space group such as P2₁/c or P-1. The key bond lengths and angles would be consistent with sp² hybridization for the aromatic carbons and the ester group. The C-C bond linking the two rings is expected to be approximately 1.47-1.49 Å. The molecular packing would likely be stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the ester carbonyl oxygen.

Table 4: Predicted Crystallographic Parameters for this compound (by Analogy)

| Parameter | Expected Value/System | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ or P2₁/c | researchgate.net |

| Dihedral Angle (Benzene-Thiophene) | ~14° | researchgate.net |

| Inter-ring C-C Bond Length | ~1.48 Å | |

| Key Intermolecular Interactions | C-H···O hydrogen bonds | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected in the region of 1720-1730 cm⁻¹. This is a hallmark of aromatic esters. libretexts.org

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O bond stretch between the carbonyl carbon and the ester oxygen (Ar-CO-O) typically appears around 1250-1300 cm⁻¹, while the O-CH₃ stretch is found around 1100-1120 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the benzene and thiophene rings will appear as a group of weaker bands above 3000 cm⁻¹, typically in the 3030-3120 cm⁻¹ range.

Aromatic C=C Stretch: In-plane stretching vibrations of the C=C bonds within the aromatic rings will produce multiple bands of varying intensity in the 1450-1610 cm⁻¹ region.

Thiophene Ring Vibrations: The thiophene ring itself has characteristic ring breathing and C-S stretching vibrations, though these may be less intense and appear in the fingerprint region below 1400 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern. A strong band around 840-860 cm⁻¹ would be expected for the para-substituted benzene ring.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Benzene & Thiophene) | 3030 - 3120 | Medium-Weak |

| C=O Stretch | Ester | 1720 - 1730 | Strong |

| C=C Stretch | Aromatic Rings | 1450 - 1610 | Medium |

| C-O Stretch | Ester (Ar-CO-O) | 1250 - 1300 | Strong |

| C-O Stretch | Ester (O-CH₃) | 1100 - 1120 | Strong |

| C-H Bend (out-of-plane) | 1,4-disubstituted Benzene | 840 - 860 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions (as applied to related derivatives)

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For π-conjugated systems like this compound, the absorption of UV light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

Studies on related thiophene derivatives show that the conjugation between a thiophene ring and a benzene ring leads to characteristic absorption bands. rsc.org The spectrum of thiophene itself shows a strong absorption maximum (λmax) around 235 mμ. rsc.org When conjugated with a benzene ring and an electron-withdrawing group like a methyl ester, a bathochromic (red) shift is expected due to the extended π-system.

Research on donor-π-acceptor (D–π–A) systems containing thiophene and benzene rings reveals that these structures exhibit intense absorption bands, often in the UV-A or visible range. nih.gov The electronic structure and resulting spectra are influenced by the arrangement of the rings and the nature of the substituents. For this compound, the primary absorption is expected to arise from π → π* transitions within the extended conjugated system formed by the thiophene and benzoate (B1203000) moieties. A strong absorption band is predicted in the range of 280-320 nm. The presence of the sulfur atom's lone pairs may also allow for n → π* transitions, although these are typically much weaker and may be obscured by the more intense π → π* bands.

Fluorescence Spectroscopy for Photophysical Properties (as applied to related derivatives)

While specific fluorescence spectroscopic data for this compound is not extensively detailed in publicly available literature, a comprehensive understanding of its probable photophysical properties can be derived from the analysis of structurally related thiophene derivatives. The fluorescence characteristics of these compounds are intricately linked to their molecular structure, the nature of their substituents, and their interaction with the surrounding solvent environment.

Thiophene-based materials are a significant class of fluorescent compounds, though their emission quantum yields can be modest. This is often attributed to the "heavy atom" effect of the sulfur atom, which can promote intersystem crossing to the triplet state, a non-radiative pathway that competes with fluorescence. rsc.org However, structural modifications and the extension of π-conjugation can significantly enhance fluorescence efficiency. rsc.org

The photophysical properties of thiophene derivatives are profoundly influenced by intramolecular charge transfer (ICT), especially in "push-pull" systems where electron-donating and electron-accepting groups are present on the aromatic framework. nih.gov In such molecules, the absorption of light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to a significant change in the dipole moment of the excited state. This change is often manifested as a large Stokes shift (the difference between the absorption and emission maxima) and pronounced solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. nih.gov

For instance, in a study of push-pull thiophene derivatives, a large red shift in the fluorescence emission spectra was observed when moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO. nih.gov This bathochromic shift is indicative of the stabilization of the more polar excited state in polar solvents. The extent of this shift is also dependent on the strength of the electron-donating and electron-accepting groups. nih.gov

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters in characterizing these compounds. For many thiophene derivatives, these values are sensitive to the solvent environment. nih.govmdpi.com

Detailed research findings on related thiophene derivatives are presented in the tables below to illustrate these principles.

Table 1: Photophysical Data for Selected Thiophene Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) | Reference |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile | Cyclohexane | 361 | 425 | 0.77 | 1.34 | nih.gov |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile | Dichloromethane | 368 | 473 | 0.71 | 2.15 | nih.gov |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile | Acetonitrile | 366 | 490 | 0.52 | 2.50 | nih.gov |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile | DMSO | 371 | 491 | 0.30 | 1.95 | nih.gov |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | Cyclohexane | 397 | 458 | 0.81 | 1.40 | nih.gov |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | Dichloromethane | 412 | 560 | 0.35 | 1.80 | nih.gov |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | Acetonitrile | 410 | 598 | 0.08 | 0.83 | nih.gov |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | DMSO | 415 | 620 | 0.01 | 0.17 | nih.gov |

Table 2: Photophysical Data for Unfunctionalized α,α'-Oligothiophenes in Dichloromethane

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) | Reference |

| Bithiophene (Th2) | 303 | 362 | 0.017 | 0.046 | rsc.org |

| Terthiophene (Th3) | 354 | 407, 426 | 0.066 | 0.21 | rsc.org |

| Quaterthiophene (Th4) | 392 | 437, 478 | 0.18 | 0.49 | rsc.org |

| Quinquethiophene (Th5) | 417 | 482, 514 | 0.36 | 0.82 | rsc.org |

| Sexithiophene (Th6) | 436 | 502, 537 | 0.41 | 1.0 | rsc.org |

The data in Table 1 clearly demonstrates the solvatochromic effect in push-pull thiophene systems. For both derivatives, the emission maximum shifts to longer wavelengths (red-shifts) as the solvent polarity increases. A corresponding decrease in the fluorescence quantum yield is also observed in more polar solvents, suggesting that the polar environment opens up more non-radiative decay pathways.

Table 2 illustrates the effect of increasing the length of the conjugated π-system in a series of oligothiophenes. As the number of thiophene rings increases, both the absorption and emission maxima shift to longer wavelengths. rsc.org Concurrently, there is a significant increase in both the fluorescence quantum yield and the fluorescence lifetime, indicating that a more extended conjugation enhances the radiative decay process. rsc.org

Based on these findings for related derivatives, it can be inferred that this compound, which contains a thiophene ring linked to a benzoate group, would likely exhibit fluorescence in the UV-A to visible region. The presence of the electron-withdrawing methyl benzoate group would likely lead to some degree of intramolecular charge transfer upon excitation, although perhaps less pronounced than in the strongly polarized systems shown in Table 1. Consequently, one would expect to observe some solvatochromic effects, with the emission maximum shifting to longer wavelengths in more polar solvents. The quantum yield and lifetime would also be expected to be solvent-dependent.

Computational Chemistry and Theoretical Studies on Methyl 4 Thiophen 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules like Methyl 4-(thiophen-2-yl)benzoate. These calculations offer a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. DFT studies on thiophene-based compounds provide valuable insights into their behavior. researchgate.netdntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. researchgate.net

For thiophene (B33073) derivatives, the HOMO is typically characterized by a significant contribution from the electron-rich thiophene ring, while the LUMO is often distributed over the more electron-deficient portions of the molecule. In the case of this compound, the thiophene moiety acts as an electron-donating group, influencing the HOMO energy level.

Table 1: Representative HOMO-LUMO Energy Gaps for Thiophene-Based Compounds from DFT Studies

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Thiophene-based donor-acceptor dyes | -4.89 to -5.04 | -2.58 to -3.28 | ~2.3 - 2.4 | researchgate.net |

| 4-(5-methyl-thiophene-2-yl)benzothiadiazole derivative | - | - | ~2.32 | researchgate.net |

| Generic Thiophene Derivative | - | - | ~4.49 | researchgate.net |

This table presents data for analogous compounds to provide a general understanding, as specific values for this compound were not found in the search results.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high electron density around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings would exhibit a more positive potential. Such maps provide a visual representation of the molecule's polarity and are instrumental in understanding intermolecular interactions. researchgate.netmdpi.comresearchgate.net

Prediction of Reactive Sites and Electrophilic/Nucleophilic Characteristics

Based on FMO analysis and MEP mapping, the reactive sites of this compound can be predicted. The electron-rich thiophene ring, particularly the sulfur atom and certain carbon atoms, are expected to be the primary sites for electrophilic attack. The carbonyl carbon of the ester group is a potential site for nucleophilic attack.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data, the accuracy of the computational model and the assignment of vibrational modes can be confirmed.

While a specific calculated vibrational frequency table for this compound was not found, studies on similar molecules like methyl benzoate (B1203000) and other thiophene derivatives provide a basis for understanding its expected vibrational spectrum. mdpi.com Key vibrational modes would include C-H stretching of the aromatic rings, C=O stretching of the ester group, and various vibrations associated with the thiophene ring.

Table 2: General Expected Vibrational Frequency Ranges for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Thiophene Ring | C-H stretching | 3100 - 3000 |

| C=C stretching | 1500 - 1400 | |

| C-S stretching | 800 - 600 | |

| Benzene (B151609) Ring | C-H stretching | 3100 - 3000 |

| C=C stretching | 1600 - 1450 | |

| Ester Group | C=O stretching | 1750 - 1730 |

| C-O stretching | 1300 - 1000 | |

| Methyl Group | C-H stretching | 2990 - 2850 |

This table provides general, expected frequency ranges based on spectroscopic data of similar compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer further insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational Analysis and Stability Studies

Computational studies on similar bi-aryl systems suggest that the molecule is likely to have a non-planar minimum energy conformation due to steric hindrance between the ortho-hydrogens of the two rings. However, the energy barrier for rotation is generally low, allowing for a degree of conformational flexibility. The planarity of the molecule can be influenced by its environment, such as the solvent or its crystalline state. For instance, a related compound, 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate, was found to have a dihedral angle of 13.86° between the thiophene and benzene rings in its crystal structure. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches (as applied to related compounds)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying large molecular systems, such as enzymes or molecules in solution. nih.gov This approach combines the accuracy of quantum mechanics (QM) for a specific, reactive region of interest with the computational efficiency of molecular mechanics (MM) for the surrounding environment. nih.govwikipedia.org The QM/MM method was pioneered by Warshel and Levitt in 1976 and has become a cornerstone of computational chemistry and biology, enabling the simulation of chemical processes in complex, condensed-phase environments. wikipedia.orgcecam.orgcecam.org

In a typical QM/MM simulation, the system is partitioned into two regions. The core region, where bond breaking/forming or electronic excitation occurs, is treated with a QM method (like Density Functional Theory, DFT). The remainder of the system, such as the solvent or protein scaffold, is described by a classical MM force field. nih.gov This partitioning allows for a focused and accurate description of the key chemical events without the prohibitive computational cost of a full QM calculation on the entire system. wikipedia.org

A notable application of this methodology to related heterocyclic compounds was demonstrated in the study of the deactivation dynamics of thiophene and selenophene. nih.gov Researchers used QM/MM simulations to investigate the non-adiabatic and spin-orbit effects on these molecules in both the gas phase and in solution (ethanol and bulk liquid). nih.gov

Key findings from the QM/MM study on thiophene included:

Deactivation Pathway: The simulation revealed that the deactivation of the excited S2 state of thiophene proceeds through a ring-opening pathway. nih.gov

Environmental Effects: The presence of a solvent, as modeled by the MM part of the simulation, influenced the deactivation lifetime. For thiophene, the S2 state lifetime was calculated to be 68 fs in the gas phase, 76 fs in an ethanol (B145695) solution, and 78 fs in the bulk liquid phase. nih.gov

Intersystem Crossing: The study also quantified the transition to triplet states, which began after the ring-opening was initiated. The total population of triplet states for thiophene reached approximately 15% after 80 fs. nih.gov

These findings showcase the capability of QM/MM approaches to provide detailed mechanistic insights into the photophysics of thiophene-containing molecules, accounting for the subtle but important influence of the surrounding environment.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding intermolecular interactions and for screening virtual libraries of compounds for potential biological activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. nih.gov

For this compound, a molecular docking study would aim to elucidate its potential interactions with specific biological macromolecules. The compound's structure suggests several possible interactions: the thiophene ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, while the methyl ester group can act as a hydrogen bond acceptor.

While specific docking studies for this compound are not prominently available, the methodology can be illustrated by studies on other heterocyclic compounds targeting therapeutic proteins. For instance, in virtual screening campaigns against targets like the SARS-CoV-2 main protease (Mpro), compounds are docked into the active site, and their binding energies (docking scores) are calculated. nih.gov The results are typically presented in a table that highlights the strength of the interaction and the key residues involved.

Table 1: Illustrative Example of Molecular Docking Data for a Hypothetical Interaction

This table demonstrates the type of data generated from a molecular docking simulation. A negative docking score indicates a favorable binding interaction. The analysis would identify specific amino acids in the receptor's binding pocket that form key hydrogen bonds or hydrophobic interactions with the ligand, providing a structural basis for its potential biological activity.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Ligand | This compound |

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | |

| Hydrogen Bond | Ser15 (with ester carbonyl) |

| π-π Stacking | Phe89 (with thiophene ring) |

| Hydrophobic Interactions | Val23, Leu84, Ala142 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic Parameter Calculations related to Interactions and Adsorption Phenomena (as applied to derivatives)

The study of thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—is essential for understanding the spontaneity and nature of interaction and adsorption processes. shd.org.rspku.edu.cn These parameters reveal whether a process is spontaneous, exothermic or endothermic, and whether it leads to an increase or decrease in randomness at the interface.

The thermodynamic values are typically derived from the temperature dependence of an equilibrium constant (K) using the van't Hoff equation:

ln(K) = - (ΔH°/RT) + (ΔS°/R)

where R is the universal gas constant and T is the absolute temperature. The Gibbs free energy change is then calculated using the relation:

ΔG° = ΔH° - TΔS° or ΔG° = -RT ln(K)

It is crucial that the equilibrium constant K be dimensionless for the correct calculation of ΔG°. shd.org.rs

In the context of thiophene derivatives, thermodynamic studies on the adsorption of thiophene onto activated carbon provide a relevant example. researchgate.net By measuring the adsorption at different temperatures, researchers can determine the key thermodynamic parameters that characterize the interaction.

Table 2: Thermodynamic Parameters for the Adsorption of Thiophene on Activated Carbon

This table summarizes the thermodynamic parameters for the adsorption of thiophene. The negative value of ΔG° indicates that the adsorption process is spontaneous. The negative ΔH° value suggests that the adsorption is an exothermic process, meaning heat is released upon adsorption. The negative ΔS° value points to a decrease in the randomness at the solid-liquid interface as the thiophene molecules become adsorbed onto the surface of the activated carbon. researchgate.net

| Thermodynamic Parameter | Value | Unit | Significance |

| Gibbs Free Energy (ΔG°) | Negative | kJ/mol | Spontaneous process |

| Enthalpy (ΔH°) | Negative | kJ/mol | Exothermic interaction |

| Entropy (ΔS°) | Negative | J/(mol·K) | Decreased randomness at the interface |

Prediction of Non-Linear Optical (NLO) Properties (as applied to related compounds)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like telecommunications, optical data storage, and optical switching. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are of great interest for NLO applications due to their large molecular nonlinearities and fast response times.

Computational studies have shown that thiophene and its derivatives are excellent candidates for NLO materials. The thiophene ring acts as an effective electron donor, which is a key feature for generating a strong second-order NLO response. aip.org Theoretical calculations, often using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict NLO properties such as the linear polarizability (⟨α⟩), and the first (β) and second (γ) hyperpolarizabilities. nih.govacs.org

Research has demonstrated that replacing benzene rings with thiophene rings in donor-acceptor molecules significantly enhances the molecular second-order NLO hyperpolarizability (β). aip.org For example, studies on 2-nitro-1-(2-thienyl)ethene showed a β value that was significantly larger than that of the well-known NLO molecule, para-nitroaniline. aip.org The enhancement is attributed to the electron-rich nature of the thiophene ring. aip.org Furthermore, increasing the conjugation length by using thiophene oligomers can further amplify the nonlinearity. aip.org

Table 3: Comparison of Theoretical NLO Properties for Related Compounds

This table illustrates how modifications to a molecular structure, such as the inclusion of a thiophene ring, can dramatically impact the predicted NLO properties. The higher values of hyperpolarizability (β and γ) in designed thiophene-based compounds indicate a stronger NLO response, making them promising for advanced optical applications. nih.gov

| Compound | Energy Gap (eV) | Linear Polarizability ⟨α⟩ (esu) | First Hyperpolarizability β_total (esu) | Second Hyperpolarizability ⟨γ⟩ (esu) |

| Reference Compound (DTS(FBTTh₂)₂R1) | 2.15 | 2.987 x 10⁻²² | 10.11 x 10⁻²⁷ | 2.99 x 10⁻³¹ |

| Designed Compound (MSTD7) | 1.60 | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ | 3.66 x 10⁻³¹ |

Source: Data adapted from theoretical studies on non-fullerene DTS(FBTTh₂)₂-based derivatives. nih.gov

Applications and Functionalization Strategies of Methyl 4 Thiophen 2 Yl Benzoate

Role as a Versatile Synthetic Intermediate in Organic Chemistry

In the realm of organic chemistry, Methyl 4-(thiophen-2-yl)benzoate serves as a pivotal intermediate for the synthesis of a wide array of more complex organic molecules. The presence of two distinct aromatic rings—the electron-rich thiophene (B33073) and the functionalizable benzoate (B1203000) ester—provides multiple sites for chemical modification. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been instrumental in the efficient synthesis of this and related aryl-thiophene structures.

Precursor for the Synthesis of Complex Organic Molecules

The fundamental structure of this compound allows it to be a starting point for building larger, more intricate molecules. Chemists can modify both the thiophene and the benzoate portions of the molecule to introduce new functional groups and extend the molecular framework. For instance, the thiophene ring can undergo electrophilic substitution, while the ester group on the benzoate ring can be hydrolyzed, reduced, or converted into other functional groups like amides.

Table 1: Examples of Complex Molecules Synthesized from this compound Precursors

| Derivative Name | Molecular Formula | Structural Modification |

|---|---|---|

| Methyl 4-(5-formylthiophen-2-yl)benzoate | C₁₃H₁₀O₃S | Addition of a formyl group to the thiophene ring. nih.gov |

| Methyl 2-(thiophene-2-carboxamido)benzoate | C₁₃H₁₁NO₃S | Formation of an amide linkage with a methyl anthranilate backbone. nih.gov |

| Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate | C₁₈H₁₇NO₅S₂ | Linkage to a furan (B31954) ring via a sulfamoyl bridge. chiralen.com |

Building Block in Pharmaceutical and Agrochemical Synthesis

The thiophene ring is a well-known bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a biologically active molecule without losing efficacy. This principle makes thiophene-containing compounds like this compound valuable scaffolds in drug discovery and agrochemical development. Its structure is a component of various molecules designed to have specific biological activities. Research has identified it as a key intermediate for compounds with potential antimicrobial and anti-inflammatory properties.

Table 2: Examples in Pharmaceutical Research

| Application Area | Example Derivative/Intermediate | Significance |

|---|---|---|

| Antifungal Agents | 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives | These compounds, derived from a benzo[b]thiophene core, have shown excellent broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. nih.gov |

| Antiplatelet Agents | Intermediate for Clopidogrel | A related compound, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, serves as an intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication. researchgate.net |

Intermediate for the Construction of Novel Heterocyclic Systems

The inherent reactivity of the thiophene and benzoate moieties allows for their use in constructing new and complex heterocyclic systems. These reactions often involve transforming the initial structure into a more elaborate ring system, which can possess unique chemical and biological properties. For example, derivatives can be used to synthesize various fused and linked heterocyclic compounds.

Table 3: Synthesis of Novel Heterocyclic Systems

| Resulting System | Key Intermediate/Derivative | Synthetic Transformation |

|---|---|---|

| Bithiophenes | γ-Keto esters of thiophene | Treatment of thiophene-based γ-keto esters with Lawesson's reagent yields bithiophenes with alkoxy substituents. researchgate.net |

| Dihydrooxazoles | 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole | The core structure is used to create a class of potent antifungal agents containing the dihydrooxazole ring. nih.gov |

| Thiazolo-triazoles | Methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo researchgate.netthiazolo[3,2-b] nih.govchiralen.comtriazol-5(6H)-ylidene)methyl]benzoate | A complex, fused heterocyclic system built upon a benzoate scaffold. sigmaaldrich.com |

Development in Materials Science

The applications of this compound extend beyond organic synthesis into the field of materials science. Its rigid, aromatic structure and the electronic properties of the thiophene ring make it an attractive component for creating advanced functional materials.

Component in the Synthesis of Functional Materials

This compound and its derivatives are utilized as building blocks for a variety of functional materials, including specialty chemicals and polymers. The electron-rich nature of the thiophene ring and its capacity for π-π stacking interactions are particularly valuable properties. Research has pointed towards the potential for creating polymers like poly(2,5-thienyleneethylene) from related compounds, which could have applications in organic electronics and photovoltaic devices. Furthermore, related benzoate esters have been investigated as internal and external donor compounds for olefin polymerization catalysts, highlighting their role in industrial polymer production. google.com

Incorporation into π-Conjugated Systems (e.g., viologen derivatives)

A significant area of development is the incorporation of the thiophene-benzoate motif into π-conjugated systems. These systems are characterized by alternating single and double bonds, which allow for the delocalization of electrons across the molecule, leading to interesting electronic and optical properties. A notable example is the creation of novel viologen derivatives, termed "thienoviologens". rsc.org In this research, thiophene derivatives were inserted between the two pyridinium (B92312) units of a viologen structure to extend the π-conjugation. rsc.org

These thienoviologens exhibit intense photoluminescence and demonstrate both electrochromic (color change with applied voltage) and electrofluorochromic (fluorescence change with applied voltage) properties. rsc.org Such materials are promising for applications in smart windows, displays, and sensors. The research showed that incorporating different thiophene bridges allows for the tuning of these properties. rsc.org

Table 4: Thienoviologen Derivatives for Electrochromic Applications

| Thienoviologen | Thiophene Bridge | Key Property |

|---|---|---|

| TV | Thiophene (T) | Exhibits electrochromic and electrofluorochromic behavior. rsc.org |

| ETV | 3,4-ethylenedioxylthiophene (ET) | Devices based on ETV showed fast coloration (1.9 s), high color contrast (87%), and high fluorescence contrast. rsc.org |

| TTV | Thieno[3,2-b]thiophene (TT) | Longer conjugated bridge leads to more pronounced shifts in absorption and photoluminescence spectra. rsc.org |

| BTV | 2,2'-bithiophene (B32781) (BT) | Longer conjugated bridge leads to more pronounced shifts in absorption and photoluminescence spectra. rsc.org |

Contribution to Specialty Chemical Production

This compound serves as a significant intermediate and building block in the synthesis of a variety of specialty chemicals. Its bifunctional nature, possessing both an activatable thiophene ring and a versatile benzoate group, makes it a valuable scaffold for constructing more complex molecules with specific, high-value applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The primary contribution of this compound to the specialty chemical sector lies in its role as a precursor. The thiophene moiety, an electron-rich heterocycle, and the methyl benzoate group can undergo various chemical transformations independently, allowing for the strategic assembly of sophisticated molecular architectures. For instance, the ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced, while the thiophene ring can be halogenated, metalated, or undergo electrophilic substitution, opening pathways to a wide array of derivatives.

In the pharmaceutical industry, thiophene derivatives are integral components of many active pharmaceutical ingredients (APIs). researchgate.net While direct synthesis pathways from this compound to specific commercial drugs are not extensively documented in public literature, analogous structures are key to producing major pharmaceuticals. A notable example is the antiplatelet agent Clopidogrel, a thienopyridine class inhibitor used in the treatment of various vascular diseases. researchgate.netnih.gov The synthesis of Clopidogrel relies on intermediates containing a thiophene ring, highlighting the importance of thiophene-based building blocks in the production of high-value specialty pharmaceuticals. researchgate.netnih.gov

Furthermore, the unique electronic properties of the thiophene ring make it a desirable component in functional materials for the electronics industry. researchgate.net Thiophene-based organic semiconductors are utilized in applications such as organic thin-film transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netmdpi.com this compound can serve as a starting material for the synthesis of larger, conjugated systems required for these applications. The ability to modify the benzoate portion of the molecule allows for fine-tuning of properties like solubility and film-forming capabilities, which are critical for the performance of solution-processable electronic devices. mdpi.com

The table below summarizes the potential applications and synthetic strategies for producing specialty chemicals derived from the this compound scaffold.

| Specialty Chemical Class | Potential Application Area | Synthetic Strategy from Core Scaffold | Relevant Compound Examples (Analogues) |

| Thienopyridine Derivatives | Pharmaceuticals (Antiplatelet agents) | Multi-step synthesis involving modification of the benzoate group and cyclization to form the fused pyridine (B92270) ring. | Clopidogrel researchgate.netnih.gov |

| Conjugated Polymers/Oligomers | Organic Electronics (OFETs, OPVs) | Polymerization or cross-coupling reactions (e.g., Suzuki, Stille) involving functionalized thiophene or benzoate moieties. | Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives mdpi.com |

| Bioactive Small Molecules | Agrochemicals, Drug Discovery | Functional group interconversion of the ester (e.g., to amides, hydrazides) and substitution on the thiophene ring to create libraries of new chemical entities. | Thiophene-containing sulfonamides researchgate.net |

Medicinal Chemistry and Biological Activity Research on Methyl 4 Thiophen 2 Yl Benzoate

Investigation of Antimicrobial Efficacybenchchem.compharmj.org.uanih.govsigmaaldrich.comnih.gov

The core structure of Methyl 4-(thiophen-2-yl)benzoate, which combines a thiophene (B33073) ring and a benzoate (B1203000) group, is a recurring motif in compounds studied for their biological activities. Research into this and structurally related compounds suggests a potential for antimicrobial efficacy. biorxiv.org While direct and extensive studies on this compound's antimicrobial profile are emerging, the broader family of thiophene derivatives has shown promising results against a variety of microbial pathogens.

Activity against Gram-Positive Bacterial Strains

Derivatives containing the thiophene moiety have demonstrated notable activity against Gram-positive bacteria. For instance, studies on thiophene-based 4H-pyran-4-ylidene derivatives have shown them to be bactericidal to Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA) strains. nih.gov Similarly, certain thioureides of benzoic acid have exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) recorded as low as 62.5 µg/mL for some compounds against strains like Staphylococcus aureus and Bacillus subtilis. researchgate.nettubitak.gov.tr Another study highlighted a thiophene-triazole compound as particularly active against Staphylococcus aureus. pharmj.org.ua

While specific MIC values for this compound are not extensively documented in the reviewed literature, the activity of analogous compounds provides a strong rationale for its investigation as an antibacterial agent against Gram-positive organisms.

Table 1: Antimicrobial Activity of Structurally Related Compounds against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Staphylococcus aureus | 62.5 - 1000 | researchgate.nettubitak.gov.tr |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Bacillus subtilis | 62.5 - 1000 | researchgate.net |

This table presents data for structurally related compounds to illustrate the potential of the core scaffold.

Activity against Gram-Negative Bacterial Strains

The challenge of targeting Gram-negative bacteria, with their less permeable outer membrane, is a significant focus in antimicrobial research. nih.gov Thiophene derivatives have also been evaluated for this purpose. For example, certain 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) derivatives have shown potent activity against Pseudomonas aeruginosa, with one compound exhibiting a MIC value of 12.5 μg/mL, which was superior to the standard drug chloramphenicol (B1208) in that study. nih.gov Other derivatives in the same study showed good inhibitory activity against Escherichia coli with MICs of 62.5 µg/mL. nih.gov Research on specific thioureides of benzoic acid demonstrated activity against P. aeruginosa with MICs ranging from 31.5 µg to 250 µg, although activity against E. coli and Klebsiella pneumoniae was less pronounced. researchgate.nettubitak.gov.tr

Table 2: Antimicrobial Activity of Structurally Related Compounds against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(benzo[b]thiophen-4-yl)piperazine derivatives | Pseudomonas aeruginosa | 12.5 | nih.gov |

| 1-(benzo[b]thiophen-4-yl)piperazine derivatives | Escherichia coli | 62.5 | nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | researchgate.nettubitak.gov.tr |

This table presents data for structurally related compounds to illustrate the potential of the core scaffold.

Antifungal Activity Assessments

The investigation of thiophene-based structures extends to their potential as antifungal agents. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives displayed excellent broad-spectrum antifungal activity, with MIC values against Candida albicans as low as 0.03-0.5 μg/mL and against Aspergillus fumigatus in the range of 0.25-2 μg/mL. mdpi.com Other studies on different thiophene derivatives have reported significant antifungal properties, with some compounds showing activity comparable to or exceeding that of the reference drug fluconazole. pharmj.org.ua The highest antifungal activity for certain thioureides was observed against planktonic fungal cells, with MICs ranging from 15.6 µg to 62.5 µg. researchgate.nettubitak.gov.tr

Table 3: Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives | Candida albicans | 0.03 - 0.5 | mdpi.com |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives | Cryptococcus neoformans | 0.25 - 2 | mdpi.com |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives | Aspergillus fumigatus | 0.25 - 2 | mdpi.com |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | researchgate.nettubitak.gov.tr |

This table presents data for structurally related compounds to illustrate the potential of the core scaffold.

Exploration of Anti-inflammatory Propertiesbenchchem.comnih.govnih.gov

Beyond its antimicrobial potential, this compound has garnered significant attention for its anti-inflammatory properties. The thiophene scaffold is a privileged structure in the design of anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid containing this moiety. The presence of ester groups, such as the methyl ester in this compound, is a common feature in many thiophene derivatives with noted anti-inflammatory activity.

In vitro Models for Anti-inflammatory Response (e.g., Nitric Oxide Production Inhibition)benchchem.com

In vitro studies have provided evidence for the anti-inflammatory potential of this compound. Research using RAW 264.7 macrophage cell lines, a standard model for studying inflammation, indicated that the compound could significantly reduce the production of nitric oxide (NO). Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a well-established target for anti-inflammatory drugs. Furthermore, investigations have shown the compound's ability to inhibit the production of other pro-inflammatory cytokines in these macrophage cell lines, suggesting a broader modulatory effect on inflammatory pathways. This capacity for NO inhibition is a feature seen in other thiophene-containing molecules investigated for neuroprotective and anti-inflammatory effects. nih.gov

Elucidation of Mechanism of Action in Biological Systemsbenchchem.com

The biological activity of this compound is believed to stem from its specific molecular interactions with cellular targets. The proposed mechanisms are multifaceted and depend on the biological context.

Key potential mechanisms include:

Enzyme Inhibition : The compound may directly interact with and inhibit specific enzymes that are crucial for microbial survival or that mediate inflammatory responses in host cells.

Non-covalent Interactions : The planar, aromatic nature of the thiophene ring allows it to participate in π-π stacking interactions with aromatic amino acid residues within proteins. This type of interaction can enhance the binding affinity to biological targets.

Hydrogen Bonding : The ester group in the molecule is capable of forming hydrogen bonds, which can further stabilize the interaction between the compound and its target macromolecules, such as enzymes or receptors.

These molecular interactions—enzyme inhibition, π-π stacking, and hydrogen bonding—collectively contribute to the modulation of biological pathways, underpinning the observed antimicrobial and anti-inflammatory potential of this compound.

Interactions with Cellular Targets, Enzymes, and Receptors

This compound has been identified as a scaffold of interest in medicinal chemistry, primarily due to its interactions with various biological targets. Research indicates that its biological effects are attributable to its ability to modulate the activity of specific enzymes and receptors.

One of the key areas of investigation has been its anti-inflammatory potential. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. This is achieved through the modulation of signaling pathways, such as the NF-κB pathway, in macrophage cell lines. The interaction with enzymes involved in inflammatory responses is a primary mechanism behind this activity.

Furthermore, derivatives of the core structure of this compound have been studied for their interaction with other significant enzyme families. For instance, crystallographic studies on 4-(thiophen-2-yl)benzoic acid derivatives have provided detailed insights into their binding with cytochrome P450 enzymes. These studies revealed that such compounds tend to undergo sulfoxidation rather than aromatic hydroxylation, which has important implications for their metabolic pathways and potential as drug candidates. While not the exact molecule, related sulfonamide derivatives containing the thiophene moiety have shown inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in various tumors. This suggests that the thiophene-benzoate scaffold can be adapted to target a range of enzymes.

The compound and its analogs are also explored for their antimicrobial properties, which would involve interactions with essential enzymes or cellular structures within microbial pathogens. nih.gov

Table 1: Investigated Biological Targets of this compound and Related Derivatives

| Target Class | Specific Target/Process | Observed Effect |

| Inflammatory Pathways | Pro-inflammatory cytokine production (e.g., via NF-κB pathway) | Inhibition |

| Metabolic Enzymes | Cytochrome P450 | Substrate binding and metabolism (sulfoxidation) |

| Cancer-related Enzymes | Carbonic Anhydrases (by derivatives) | Inhibition |

| Microbial Targets | Enzymes/Receptors for microbial growth | Inhibition (potential) |

Role of Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding) in Biological Recognition

The binding affinity and specificity of this compound to its biological targets are governed by a combination of non-covalent interactions. These weak, yet collectively significant, forces are crucial for molecular recognition and the stabilization of the ligand-target complex. bris.ac.uk

π-π Stacking: The electron-rich thiophene ring is a key structural feature that facilitates π-π stacking interactions. This occurs when the aromatic thiophene ring aligns with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) within the binding pocket of a protein. nih.gov These interactions are fundamental to enhancing the binding affinity of the compound to its biological targets. The conjugated system extending to the benzoate ring can further contribute to these stabilizing electronic interactions. vulcanchem.com